molecular formula C13H18BClO2 B1420430 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1072945-04-0

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1420430
M. Wt: 252.55 g/mol
InChI Key: BCRBYHCRLQCNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

Nucleophilic aromatic substitution reactions are characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .


Physical And Chemical Properties Analysis

This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 352.89 g/mol.

Scientific Research Applications

  • 2-(4-(Chloromethyl)phenyl)propanoic acid

    • Application: This compound is used in various chemical reactions as a reagent .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application: These compounds have been studied for their antimicrobial and anticancer properties .
    • Methods of Application: The compounds were synthesized and then tested in vitro against various bacterial and fungal species, as well as against a human breast adenocarcinoma cancer cell line .
    • Results or Outcomes: Some of the compounds showed promising antimicrobial activity, and two were found to be active against the breast cancer cell line .
  • 2-chloromethyl-4(3H)-quinazolinones

    • Application: These compounds are key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
    • Methods of Application: An improved one-step synthesis of these compounds was described, using o-anthranilic acids as starting materials .
    • Results or Outcomes: The new synthesis method could potentially streamline the production of these anticancer agents .
  • 2-(4-(Chloromethyl)phenyl)propanoic acid

    • Application: This compound is used in various chemical reactions as a reagent .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
  • 2-(4-Chloromethylphenyl)propionic acid

    • Application: This compound is an intermediate used for the preparation of anti-inflammatory and analgesic drugs .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
  • (chloromethyl)benzene

    • Application: This compound is a key intermediate in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
  • 2-(4-Chloromethylphenyl)propanoic acid

    • Application: This compound is used in various chemical reactions as a reagent .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
  • 2-(4-Chloromethylphenyl)propionic acid

    • Application: This compound is an intermediate used for the preparation of anti-inflammatory and analgesic drugs .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
  • (chloromethyl)benzene

    • Application: This compound is a key intermediate in the synthesis of various organic compounds .
    • Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
    • Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRBYHCRLQCNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674719
Record name 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1072945-04-0
Record name 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
3
Citations
JM El Khoury - 2005 - rave.ohiolink.edu
The development of new nanostructured optical sensing polymer/nanoparticle composite materials is described. The materials are potentially useful for in vivo sensing of sugars based …
Number of citations: 4 rave.ohiolink.edu
AR Mohite, RS Phatake, P Dubey… - The Journal of …, 2020 - ACS Publications
The halogenation of alcohols under mild conditions expedited by the presence of substoichiometric amounts of thiourea additives is presented. The amount of thiourea added dictates …
Number of citations: 14 pubs.acs.org
R Sekioka, S Honda, H Akashiba, J Yarimizu… - Bioorganic & Medicinal …, 2020 - Elsevier
Gamma-secretase modulators (GSMs) selectively lower amyloid-β42 (Aβ42) and are therefore potential disease-modifying drugs for Alzheimer’s disease (AD). Here, we report the …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.